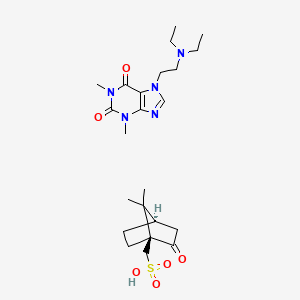Etamiphylline camsylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Etamiphylline camsylate is a chemical compound with the molecular formula C23H37N5O6S. It is classified as a bronchodilator and is primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. The compound acts by relaxing the bronchial muscles, thereby facilitating easier breathing. Its structure includes a combination of an ethylamine derivative and a sulfonic acid, which contribute to its pharmacological properties.
Etamiphylline camsylate undergoes various metabolic reactions in biological systems. Notably, it can be subjected to N-deethylation and N-oxidation processes. These reactions are critical for the compound's elimination from the body and may influence its pharmacokinetics and efficacy .
Key Reactions:- N-Deethylation: This reaction involves the removal of an ethyl group from the nitrogen atom, leading to the formation of metabolites that can be detected in biological fluids.
- N-Oxidation: This process converts the nitrogen atom into an N-oxide form, which may also have distinct biological activities compared to the parent compound .
The primary biological activity of etamiphylline camsylate is its role as a bronchodilator. It works by antagonizing adenosine receptors and inhibiting phosphodiesterase activity, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in bronchial tissues. This mechanism results in smooth muscle relaxation and bronchodilation, making it effective for patients suffering from obstructive airway diseases .
The synthesis of etamiphylline camsylate typically involves multi-step organic reactions that combine various precursors. While specific synthetic routes can vary, they generally include:
- Formation of Ethamiphylline: The initial step involves creating the ethylamine derivative through alkylation reactions.
- Camsylate Formation: The subsequent reaction introduces the camsylate moiety, often through sulfonation or esterification techniques.
These methods ensure that the final product retains its pharmacological properties while being suitable for medicinal use .
Etamiphylline camsylate is primarily used in clinical settings for:
- Treatment of Asthma: It alleviates symptoms by dilating air passages.
- Management of Chronic Obstructive Pulmonary Disease: It improves airflow in patients with chronic respiratory conditions.
- Prevention of Exercise-Induced Bronchoconstriction: Athletes may use it to prevent breathing difficulties during physical exertion .
Research has indicated that etamiphylline camsylate may interact with other medications, particularly those affecting respiratory function or metabolic pathways. For instance, concurrent use with other bronchodilators or corticosteroids may enhance therapeutic effects but also increase the risk of side effects .
Notable Interactions:- Corticosteroids: Potentially synergistic effects in managing severe asthma.
- Other Bronchodilators: Caution is advised as combined use may lead to adverse reactions.
Etamiphylline camsylate shares similarities with several other bronchodilators and respiratory agents. Here are some notable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Theophylline | Phosphodiesterase inhibition | Methylxanthine derivative |
| Salbutamol | Beta-2 adrenergic agonist | Selective action on beta receptors |
| Ipratropium bromide | Anticholinergic agent | Reduces bronchoconstriction |
| Clenbuterol | Beta-2 adrenergic agonist | Anabolic properties |
Uniqueness of Etamiphylline Camsylate
What sets etamiphylline camsylate apart is its dual mechanism involving both adenosine receptor antagonism and phosphodiesterase inhibition, providing a broader therapeutic effect compared to other agents that primarily target one pathway .








